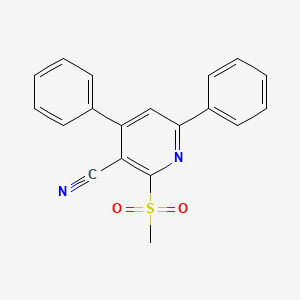![molecular formula C17H15ClN2S B5702596 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)
4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole
Descripción general
Descripción
4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole, also known as CPTP, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole has been studied for its antimicrobial properties. A series of linked heterocyclic compounds containing this pyrazole structure exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compounds containing different moieties, including 4-nitrophenyl and 3-nitrophenyl, showed enhanced antimicrobial activity (Sanjeeva Reddy, Vani Devi, Sunitha, & Nagaraj, 2010).
Antioxidant Potential
This compound has also been evaluated for its antioxidant potential. In vitro studies using mouse brain homogenates showed that low molecular range pyrazole compounds, including 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole, reduced lipid peroxidation and reactive species. They also displayed ferric-reducing ability and nitric oxide-scavenging activity, indicating a promising antioxidant action (Oliveira et al., 2020).
Structural and Molecular Analysis
The molecular structure of this compound and its derivatives has been a subject of interest. Studies have focused on understanding the nonplanar structures and the intermolecular interactions, such as hydrogen bonding, that contribute to their stability and potential biological activity. These structural analyses are crucial for developing new compounds with enhanced properties (Bustos et al., 2015).
Anticancer Activity
There's research indicating that derivatives of this compound show potential as anticancer agents. Some derivatives have demonstrated broad-spectrum antitumor activity against various cancer cell lines, highlighting the significance of this compound in the field of cancer research (Fahmy, Rostom, & Bekhit, 2002).
Corrosion Inhibition
Studies have also explored the use of derivatives of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole as corrosion inhibitors. These compounds have shown effectiveness in preventing corrosion of metals like zinc in acidic environments, making them valuable in industrial applications (Fouda, Abdel‐Latif, Helal, & El-Hossiany, 2021).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-12-17(21-16-10-8-14(18)9-11-16)13(2)20(19-12)15-6-4-3-5-7-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVFDNVQLAMANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)
![N-{3-[(4-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5702562.png)


![2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)
![ethyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5702584.png)


![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5702607.png)

![N-[4-(benzyloxy)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5702614.png)